molecular formula C17H15NO4 B079954 (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid CAS No. 13672-23-6

(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

Cat. No. B079954
CAS RN: 13672-23-6
M. Wt: 297.3 g/mol
InChI Key: LKEBDCHEEHJJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a category with diverse biological activities and has been the subject of various structural and chemical analyses to understand its behavior and potential applications.

Synthesis Analysis

The synthesis involves complex reactions, often starting from readily available substrates. For instance, Lewer (1987) describes an improved synthesis route for a related compound via base-induced condensation reactions, highlighting the intricacies of synthesizing such molecules (Lewer, 1987).

Molecular Structure Analysis

The molecular structure is determined using X-ray diffraction and quantum chemical calculations, providing insights into the compound's electron density and intermolecular interactions. Wang et al. (2016) discuss the charge density and molecular dynamics of a biologically active molecule, highlighting the role of hydrogen bonding and charge separation in stabilizing the molecular structure (Wang et al., 2016).

Chemical Reactions and Properties

The compound's reactivity can be influenced by its environment, as demonstrated by Gioiello et al. (2011), who explored the Lewis acid-induced decomposition of a similar diazo compound. The study underscores the effect of reaction conditions on product distribution and highlights both cationic and noncationic pathways (Gioiello et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how this compound behaves under different conditions. These properties are determined using techniques like X-ray crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other compounds, are essential for predicting the compound's behavior in chemical reactions and biological systems. Studies like those by Davidek et al. (2006) on the formation of acetic acid in related reactions provide insight into the compound's potential reactivity and decomposition pathways (Davidek et al., 2006).

Scientific Research Applications

Bacterial Catabolism and Plant Hormone Degradation

A study by Laird, Flores, and Leveau (2020) delves into the bacterial catabolism of indole-3-acetic acid (IAA), which shares a structural similarity with the specified compound. The research highlights the existence of microorganisms capable of degrading IAA, a plant growth hormone, suggesting potential applications in bioremediation and agricultural biotechnology to manage hormone levels in plants and soils (Laird, Flores, & Leveau, 2020).

Advanced Oxidation Processes for Environmental Cleanup

Qutob et al. (2022) reviewed the degradation of acetaminophen, a common pharmaceutical compound, using advanced oxidation processes (AOPs). This study underscores the versatility of AOPs in breaking down complex organic molecules, hinting at the potential for similar compounds to be targeted for environmental detoxification efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthesis and Biological Activity of Salicylic Acid Derivatives

Tjahjono et al. (2022) focused on the synthesis, characterization, and application of salicylic acid derivatives, exploring their anti-inflammatory and analgesic activities. This review highlights the potential of structurally related compounds in drug development, offering insights into the therapeutic applications of complex indole derivatives (Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022).

Indole Synthesis in Organic Chemistry

Research by Taber and Tirunahari (2011) reviews the classification and methods of indole synthesis, which is relevant for the chemical manipulation and synthesis of the target compound. Their comprehensive analysis provides a foundation for understanding the synthetic pathways that could be employed for its derivation and modification (Taber & Tirunahari, 2011).

Antioxidant Properties of Hydroxycinnamic Acids

A study by Razzaghi-Asl et al. (2013) on hydroxycinnamic acids (HCAs) discusses structure-activity relationships, emphasizing the importance of unsaturated bonds and hydroxy groups for antioxidant activity. This insight is valuable for assessing the potential biological activities of similarly structured compounds (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Safety And Hazards

The safety and hazards information for “(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid” is not available in the web search results .

properties

IUPAC Name

2-(1-benzyl-3-hydroxy-2-oxoindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15(20)10-17(22)13-8-4-5-9-14(13)18(16(17)21)11-12-6-2-1-3-7-12/h1-9,22H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEBDCHEEHJJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389885
Record name (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

CAS RN

13672-23-6
Record name (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.